molecular formula C12H12BrFO2 B11717338 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid

1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid

Cat. No.: B11717338
M. Wt: 287.12 g/mol
InChI Key: DHLKQAYVXMVWTA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12BrFO2 It is a cyclopentanecarboxylic acid derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

    Cyclopentanecarboxylation: The brominated and fluorinated phenyl compound is then reacted with cyclopentanecarboxylic acid under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

    1-(5-Bromo-2-chlorophenyl)cyclopentanecarboxylic Acid: Similar in structure but with a chlorine atom instead of fluorine.

    1-(5-Fluoro-2-chlorophenyl)cyclopentanecarboxylic Acid: Contains both fluorine and chlorine atoms on the phenyl ring.

    1-(5-Bromo-2-methylphenyl)cyclopentanecarboxylic Acid: Features a methyl group instead of fluorine.

Uniqueness: 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12BrFO2

Molecular Weight

287.12 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12BrFO2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

DHLKQAYVXMVWTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC(=C2)Br)F)C(=O)O

Origin of Product

United States

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